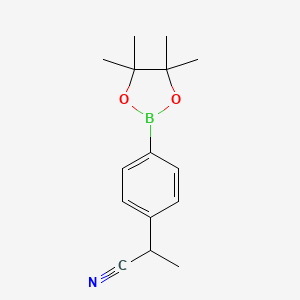
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
描述
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a derivative of dioxaborolane and has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its applications in medicinal chemistry.
- Chemical Formula : CHBNO
- Molecular Weight : 305.20 g/mol
- CAS Number : 1637249-14-9
- Structure : The compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antitumor Activity
Research indicates that compounds containing the dioxaborolane structure exhibit significant antitumor properties. The mechanism often involves:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in malignant cells
Case studies have demonstrated that derivatives of dioxaborolane can enhance the efficacy of existing chemotherapeutic agents by acting synergistically.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways:
- Kinases : Inhibiting kinases can disrupt signaling pathways that promote cancer cell survival.
- Proteases : Targeting proteases involved in tumor metastasis can reduce the spread of cancer cells.
3. Antimicrobial Properties
Recent studies have suggested antimicrobial activity against a range of pathogens:
- The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Efficacy of Dioxaborolane Derivatives | Demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation. |
| Inhibition of Protein Kinases | Showed that the compound selectively inhibited specific kinases involved in cancer progression, leading to reduced cell migration and invasion. |
| Antimicrobial Activity Against Staphylococcus aureus | The compound exhibited significant bactericidal activity at low concentrations, suggesting potential for use in treating resistant infections. |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Apoptotic Pathways Activation : Triggers intrinsic apoptotic pathways through mitochondrial dysfunction.
属性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-11(10-17)12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCHFBGYNZHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















